molecular formula C14H24Cl2N2O2 B2693795 1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine dihydrochloride CAS No. 1052549-49-1

1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine dihydrochloride

Cat. No.: B2693795
CAS No.: 1052549-49-1
M. Wt: 323.26
InChI Key: HITCLNFYZCFCMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine dihydrochloride is a chemical compound with the molecular formula C14H22N2O2.2ClH. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a piperazine ring substituted with a 4,5-dimethoxy-2-methylphenyl group.

Preparation Methods

The synthesis of 1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine dihydrochloride typically involves the following steps:

Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the piperazine ring or the phenyl group are replaced by other functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is used to study the effects of piperazine derivatives on cellular processes. It is also employed in the development of new drugs targeting specific biological pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurological disorders. It is investigated for its effects on neurotransmitter systems and its potential as a psychoactive agent.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets neurotransmitter receptors in the brain, including serotonin and dopamine receptors. It modulates the activity of these receptors, leading to changes in neurotransmitter levels and signaling.

    Pathways Involved: The compound affects various signaling pathways, including those involved in mood regulation, cognition, and behavior.

Comparison with Similar Compounds

1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine dihydrochloride can be compared with other similar compounds, such as:

    4-Methyl-2,5-dimethoxyamphetamine (DOM): Both compounds share structural similarities, including the presence of methoxy groups on the phenyl ring.

    1-(3,4-Methylenedioxyphenyl)-2-propanamine (MDMA):

Properties

IUPAC Name

1-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.2ClH/c1-11-8-13(17-2)14(18-3)9-12(11)10-16-6-4-15-5-7-16;;/h8-9,15H,4-7,10H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITCLNFYZCFCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CN2CCNCC2)OC)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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